2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride, a mixture of diastereomers, is a chemical compound with potential applications in various fields of science and industry. This compound consists of a cyclohexyl ring substituted with an isopropyl group at the 4-position and a propylamine group at the 1-position, forming a complex structure with multiple stereocenters.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride typically involves multiple steps, starting with the preparation of the cyclohexyl ring. One common approach is the Friedel-Crafts alkylation of cyclohexene with isopropyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction forms 4-(propan-2-yl)cyclohexyl chloride, which is then subjected to nucleophilic substitution with propylamine to yield the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized in industrial production.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable nucleophile, such as sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can produce amines or alcohols, depending on the specific conditions.
Substitution: Substitution reactions can result in the formation of various alkylated or acylated derivatives.
Scientific Research Applications
2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride has several scientific research applications across different fields:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It may serve as a ligand for biological receptors or as a precursor for bioactive molecules.
Industry: Use in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism by which 2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride can be compared with other similar compounds, such as:
Cyclohexylamine: A simpler compound lacking the isopropyl group.
Isopropylcyclohexylamine: A compound with a similar structure but different functional groups.
Propylamine derivatives: Other derivatives of propylamine with different substituents.
Uniqueness: The presence of both the isopropyl group and the propylamine group in the same molecule gives 2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride unique chemical and physical properties compared to its analogs.
Properties
CAS No. |
2703779-48-8 |
---|---|
Molecular Formula |
C12H26ClN |
Molecular Weight |
219.8 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.